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Compound of Interest

Compound Name: 8-Aza-7-bromo-7-deazaguanosine

Cat. No.: B12409290

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aza-7-bromo-7-deazaguanosine is a synthetic purine nucleoside analog with significant
potential in biomedical research and drug development.[1] As a modified guanosine, it serves
as a valuable tool for investigating cellular processes involving nucleic acids and as a scaffold
for the development of novel therapeutic agents. This document provides a comprehensive
overview of its chemical properties, synthesis, biological activities, and experimental
applications.

Chemical and Physical Properties

8-Aza-7-bromo-7-deazaguanosine is classified as a pyrazolo[3,4-d]pyrimidine nucleoside.
The presence of a bromine atom at the 7-position and a nitrogen atom at the 8-position of the
purine ring system distinguishes it from the natural nucleoside guanosine. These modifications
significantly influence its chemical and biological properties.

Table 1: Physicochemical Properties of 8-Aza-7-bromo-7-deazaguanosine
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Property Value Reference
CAS Number 96555-37-2 [2]
Molecular Formula C10H12BrNsOs [2]
Molecular Weight 362.14 g/mol [1]

6-Amino-3-bromo-1-
((2R,3R,4S,5R)-3,4-dihydroxy-
5_

IUPAC Name
(hydroxymethyl)tetrahydrofura
n-2-yl)-1H-pyrazolo[3,4-
d]pyrimidin-4(5H)-one
Appearance White to off-white solid
Soluble in DMSO and DMF.
Solubility Limited solubility in water and
ethanol.
Recommended storage at
Storage

-20°C for long-term stability.[2]

Table 2: Spectroscopic Data for 8-Aza-7-bromo-7-deazaguanosine
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Technique Data Reference
Spectra are available in the

1H NMR literature, confirming the [3]
structure.
Spectral data has been

13C NMR reported, consistent with the [3114]

proposed structure.

Mass Spectrometry

High-resolution mass
spectrometry data confirms the

elemental composition.

[5]L6]

UV Spectroscopy

UV spectral data is available
and has been used to
characterize the compound

and its derivatives.[3]

Synthesis and Manufacturing

The synthesis of 8-Aza-7-bromo-7-deazaguanosine has been described in the scientific

literature. A common approach involves the glycosylation of a protected 8-aza-7-bromo-7-

deazaguanine base with a suitable ribose derivative.[3]

A representative synthetic scheme is outlined below:
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Synthesis of 8-Aza-7-bromo-7-deazaguanosine

Grotected 8-aza-7-br0m0-7-deazaguanin9 (Protected Ribose Derivative)

G—Aza—?-bromo-7-deazaguanosing

Click to download full resolution via product page

A simplified workflow for the synthesis of 8-Aza-7-bromo-7-deazaguanosine.

A detailed experimental protocol for a similar compound's synthesis involves dissolving the
protected purine base and the protected ribose in a dry solvent, followed by the addition of a
glycosylation promoter. The reaction progress is monitored by thin-layer chromatography. After
completion, the reaction is quenched, and the product is purified by column chromatography.
The protecting groups are then removed under appropriate conditions to yield the final product.

[3]

Biological Activity and Mechanism of Action

8-Aza-7-bromo-7-deazaguanosine is recognized as a purine nucleoside analog with potential
antitumor activity.[1] Its mechanism of action is believed to be similar to other compounds in
this class, primarily through the inhibition of DNA synthesis and the induction of apoptosis.[1]
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Upon cellular uptake, 8-Aza-7-bromo-7-deazaguanosine is likely phosphorylated to its
triphosphate form by cellular kinases. This triphosphate analog can then be incorporated into
growing DNA chains by DNA polymerases. The presence of the modified base can disrupt the
normal DNA structure and function, leading to the activation of DNA damage response
pathways and ultimately, programmed cell death (apoptosis).

Generalized Signaling Pathway for Purine Nucleoside Analog-Induced Apoptosis
DNA Damage
- [DNA Damage > Response (DDR) > <>
-

Click to download full resolution via product page

Proposed mechanism of action for 8-Aza-7-bromo-7-deazaguanosine.

Applications in Research and Drug Development

The primary application of 8-Aza-7-bromo-7-deazaguanosine is in the field of nucleic acid
research, particularly in the synthesis of modified oligonucleotides.[7][8] The introduction of this
analog into DNA or RNA sequences can be used to study:

o DNA and RNA structure and stability: The bromo and aza substitutions can alter the duplex
stability and conformation.[7][8]

» Enzyme-substrate interactions: Modified oligonucleotides can be used to probe the active
sites of DNA and RNA processing enzymes.

» Development of therapeutic oligonucleotides: Antisense oligonucleotides and SiRNAs
containing this analog may exhibit enhanced properties such as increased nuclease
resistance or improved binding affinity.

In the context of drug development, 8-Aza-7-bromo-7-deazaguanosine serves as a lead
compound for the design of novel anticancer and antiviral agents.[3] Its ability to interfere with
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DNA synthesis makes it a candidate for therapies targeting rapidly proliferating cells.

Experimental Protocols
General Protocol for Incorporation into Oligonucleotides

The synthesis of oligonucleotides containing 8-Aza-7-bromo-7-deazaguanosine is typically
performed using automated solid-phase phosphoramidite chemistry.
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Oligonucleotide Synthesis Workflow

Prepare 8-Aza-7-bromo-7-deazaguanosine
Phosphoramidite

'

(Automated DNA/RNA Synthesizer)

Base Deprotection

(Analysis (e.g., Mass Spectrometry))
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Workflow for incorporating the modified nucleoside into oligonucleotides.

Methodology:
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Phosphoramidite Synthesis: The 5'-hydroxyl group of 8-Aza-7-bromo-7-deazaguanosine is
protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is phosphitylated to
generate the phosphoramidite building block.[7]

Solid-Phase Synthesis: The phosphoramidite is incorporated into the desired oligonucleotide
sequence using a standard automated DNA/RNA synthesizer.

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid
support, and all protecting groups are removed using a concentrated ammonium hydroxide
solution.

Purification: The crude oligonucleotide is purified using high-performance liquid
chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Characterization: The final product is characterized by mass spectrometry to confirm its
identity and purity.

Generalized Apoptosis Induction Assay

To assess the pro-apoptotic activity of 8-Aza-7-bromo-7-deazaguanosine, a cell-based assay

can be employed.

Materials:

Cancer cell line (e.g., a lymphoid malignancy cell line)

8-Aza-7-bromo-7-deazaguanosine

Cell culture medium and supplements

Annexin V-FITC and Propidium lodide (PI) apoptosis detection kit

Flow cytometer

Procedure:

Cell Culture: Plate the cancer cells in a suitable multi-well plate and allow them to adhere
overnight.
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e Treatment: Treat the cells with varying concentrations of 8-Aza-7-bromo-7-deazaguanosine
(e.g., 0.1, 1, 10, 100 uM) and a vehicle control (DMSO).

 Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

» Staining: Harvest the cells and stain with Annexin V-FITC and Pl according to the
manufacturer's protocol.

o Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the
percentage of apoptotic (Annexin V positive) and necrotic (Pl positive) cells.

Safety and Handling

As with any research chemical, 8-Aza-7-bromo-7-deazaguanosine should be handled with
appropriate safety precautions. It is recommended to wear personal protective equipment,
including gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated
area or a fume hood. For detailed safety information, refer to the material safety data sheet
(MSDS) provided by the supplier.

Conclusion

8-Aza-7-bromo-7-deazaguanosine is a valuable synthetic nucleoside analog with established
applications in nucleic acid chemistry and potential as a lead compound in drug discovery. Its
ability to be incorporated into oligonucleotides provides a powerful tool for studying DNA and
RNA biology. Furthermore, its pro-apoptotic properties in cancer cells warrant further
investigation for the development of novel chemotherapeutic agents. This guide serves as a
foundational resource for researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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